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Compound of Interest

Compound Name: Amiselimod

Cat. No.: B1664909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of amiselimod, a selective sphingosine-1-

phosphate (S1P) receptor modulator, against other approved and investigational S1P

modulators. The information is compiled from preclinical and clinical studies to assist

researchers and drug development professionals in evaluating its therapeutic potential.

Mechanism of Action: Targeting Lymphocyte
Trafficking
Amiselimod is a selective S1P1 receptor modulator.[1][2] Like other drugs in its class, its

primary mechanism of action involves the functional antagonism of the S1P1 receptor on

lymphocytes. This prevents the egress of lymphocytes from lymph nodes into the peripheral

circulation, thereby reducing the infiltration of these immune cells into target tissues, a key

process in many autoimmune diseases.[2]

Newer generation S1P modulators, including amiselimod, were developed to offer greater

receptor selectivity compared to the first-generation modulator, fingolimod, with the aim of

improving the safety profile, particularly concerning cardiac effects.[3]

Comparative Efficacy in Multiple Sclerosis
A network meta-analysis of 13 randomized controlled trials involving 10,554 patients with

multiple sclerosis (MS) found amiselimod (0.4 mg) to have the highest efficacy in reducing the
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annualized relapse rate (ARR) compared to placebo and other S1P modulators, including

fingolimod, siponimod, ozanimod, and ponesimod.[4]

The MOMENTUM phase 2 trial demonstrated the dose-dependent efficacy of amiselimod in

patients with relapsing-remitting multiple sclerosis.[1] At 24 weeks, amiselimod at doses of 0.2

mg and 0.4 mg significantly reduced the total number of gadolinium-enhanced T1-weighted

lesions compared to placebo.[1] The estimated incident rate ratio for new or enlarging T2

lesions compared with placebo was significantly decreased with amiselimod 0.2 mg and 0.4

mg.[1] A two-year extension study of the MOMENTUM trial showed that the efficacy of

amiselimod was sustained.[5][6]

Drug Dosage

Relative Efficacy

(Standardized Mean

Difference vs. Placebo) [95%

CI][4]

Amiselimod 0.4 mg 0.71 [0.59-0.86]

Fingolimod 0.5 mg 0.80 [0.76-0.84]

Ozanimod 1.0 mg 0.82 [0.76-0.89]

Siponimod 2 mg 0.91 [0.87-0.95]

Ponesimod 20 mg 0.90 [0.68-1.19]

Comparative Safety Profile
A key differentiator among S1P modulators is their safety profile, particularly cardiac effects.

Cardiac Safety
A head-to-head, randomized, parallel-group, phase I study in healthy subjects directly

compared the cardiac effects of amiselimod (0.4 mg and 0.8 mg), fingolimod (0.5 mg), and

placebo over 28 days.[7][8] Unlike fingolimod, amiselimod did not induce acute negative

chronotropic effects (reduction in heart rate) on days 1 and 2.[7][8] While a minor decrease in

the nadir mean hourly heart rate was observed with amiselimod at later time points, the
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changes were smaller than those seen with fingolimod on day 1.[7][8] No clinically significant

bradyarrhythmia was observed with amiselimod.[7][8]

Treatment
Maximum Mean Heart Rate Reduction from

Baseline on Day 1 (bpm) [95% CI][7]

Amiselimod 0.4 mg Not significantly different from placebo

Amiselimod 0.8 mg Not significantly different from placebo

Fingolimod 0.5 mg -6.49 [-8.95, -4.02]

Lymphocyte Reduction
Amiselimod induces a dose-dependent reduction in peripheral blood lymphocyte counts.[9] In

a study on patients with systemic lupus erythematosus, both 0.2 mg and 0.4 mg doses of

amiselimod led to a decrease in lymphocyte counts.[9] In the MOMENTUM trial, a dose-

dependent reduction in lymphocyte counts was also observed in MS patients.[1]

Signaling Pathways and Experimental Workflows
S1P Receptor Signaling Pathway
The binding of an S1P modulator to the S1P1 receptor on a lymphocyte initiates a signaling

cascade that leads to the internalization and degradation of the receptor. This renders the

lymphocyte unresponsive to the natural S1P gradient, trapping it within the lymph node.
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Caption: S1P modulator signaling pathway leading to lymphocyte retention.

Experimental Workflow: S1P Receptor Binding Assay
A competitive radioligand binding assay is a common method to determine the binding affinity

of a compound to its target receptor.
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Caption: Workflow for a competitive S1P receptor binding assay.
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Experimental Protocols
S1P Receptor Binding Assay

Objective: To determine the binding affinity of test compounds to S1P receptors.

Methodology: A competitive radioligand binding assay is performed using cell membranes

overexpressing the desired S1P receptor subtype (e.g., S1P1).

Membrane Preparation: Cell membranes expressing the recombinant human S1P1

receptor are prepared.

Incubation: The membranes are incubated with varying concentrations of the unlabeled

test compound (e.g., amiselimod).

Competitive Binding: A constant concentration of a radiolabeled S1P ligand (e.g., [³²P]S1P)

is added to the mixture. The unlabeled test compound competes with the radioligand for

binding to the S1P1 receptor.

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which

traps the membranes with the bound radioligand. Unbound radioligand passes through the

filter.

Detection: The radioactivity retained on the filter is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated

from the IC50 value.[10]

Assessment of Peripheral Lymphocyte Counts
Objective: To quantify the effect of S1P modulators on circulating lymphocyte numbers.

Methodology:

Blood Collection: Whole blood samples are collected from subjects at baseline and at

various time points after drug administration.
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Cell Counting: Total and differential lymphocyte counts are determined using an

automated hematology analyzer.

Flow Cytometry: For more detailed analysis of lymphocyte subsets (e.g., CD4+ T cells,

CD8+ T cells, B cells), flow cytometry is employed. Specific fluorescently labeled

antibodies against cell surface markers are used to identify and quantify different

lymphocyte populations.[11]

Data Analysis: Changes in absolute lymphocyte counts and percentages of different

subsets from baseline are calculated to assess the pharmacodynamic effect of the drug.

In Vitro G-protein-coupled Inwardly Rectifying K+ (GIRK)
Channel Activation Assay

Objective: To assess the potential of S1P modulators to activate GIRK channels in cardiac

myocytes, a mechanism associated with bradycardia.[12]

Methodology:

Cell Culture: Human atrial myocytes or a suitable cell line expressing GIRK channels are

used.

Fluorescent Dye Loading: The cells are loaded with a membrane potential-sensitive

fluorescent dye.

Drug Application: The cells are exposed to the test compound (e.g., amiselimod
phosphate).

Fluorescence Measurement: Activation of GIRK channels leads to an efflux of K+ ions,

causing hyperpolarization of the cell membrane. This change in membrane potential is

detected as a change in the fluorescence intensity of the dye, which is measured in real-

time using a fluorescence plate reader.

Data Analysis: The magnitude of the fluorescence change is proportional to the extent of

GIRK channel activation.[13][14]

Cardiovascular Telemetry in Non-Human Primates
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Objective: To evaluate the cardiovascular safety of S1P modulators in a preclinical model.

Methodology:

Telemetry Device Implantation: A telemetry transmitter is surgically implanted in the animal

(e.g., cynomolgus monkey) to continuously monitor cardiovascular parameters. The

pressure catheter is typically placed in an artery (e.g., femoral or carotid) to measure

blood pressure, and ECG leads are placed to record the electrocardiogram.[15]

Acclimatization: The animals are allowed to recover from surgery and are acclimatized to

the experimental conditions.

Drug Administration: The test compound is administered to the conscious, freely moving

animals.

Data Recording: Cardiovascular data, including heart rate, blood pressure, and ECG

intervals (PR, QRS, QT), are continuously recorded wirelessly.[16]

Data Analysis: The recorded data are analyzed to detect any drug-induced changes in

cardiovascular parameters compared to baseline and a vehicle control group.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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